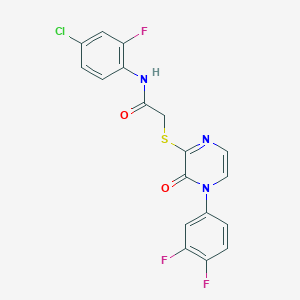

![molecular formula C19H18N2 B2487459 2-苄基-1,2,3,4-四氢苯并[b][1,6]萘啶 CAS No. 1541-57-7](/img/structure/B2487459.png)

2-苄基-1,2,3,4-四氢苯并[b][1,6]萘啶

描述

Synthesis Analysis

The synthesis of related naphthyridine derivatives, including those within the tetrahydrobenzo[b]naphthyridine family, has been explored through various methods. One approach involves cascade reactions, including Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar, to create complex structures efficiently (Wen et al., 2010). Another method utilizes Copper Bromide catalyzed intramolecular [4 + 2] Hetero-Diels-Alder reactions for synthesizing dihydrodibenzo[b,h][1,6]naphthyridines, demonstrating the versatility of synthetic approaches (Muthukrishnan et al., 2016).

Molecular Structure Analysis

The structural analysis of these compounds reveals complex molecular arrangements. For example, the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment showcases a C=N double bond significantly bent out of the plane, indicating the complex spatial configuration of these molecules (Seebacher et al., 2010).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, highlighting their reactive nature and potential for further functionalization. The base-free amination of BH acetates of 2-chloroquinolinyl-3-carboxaldehydes presents a route to synthesize N-substituted-1,2-dihydrobenzo[b][1,8]-naphthyridines, showcasing the chemical reactivity of these compounds (Singh et al., 2011).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine were not found, related research on naphthyridine derivatives provides insights into their potential physical characteristics. The physical properties are often deduced from structural analysis and synthetic methods, which can influence solubility, crystallinity, and thermal stability.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives are varied, including the ability to participate in diverse chemical reactions, their stability under various conditions, and their reactivity towards different reagents. The synthesis methods and the resulting structural configurations play a significant role in defining these properties. For example, the synthesis of benzo[b]pyrazolo[5,1-f][1,6]naphthyridines through silver triflate catalyzed reactions hints at the chemical versatility of these compounds (Zahid et al., 2013).

科学研究应用

单胺氧化酶 (MAO) 抑制

Kulikova 等人的研究 合成了 2-烷基-10-氯-1,2,3,4-四氢苯并[b][1,6]萘啶的新型衍生物。其中,化合物 5c–h 在低微摩尔范围内表现出对 MAO B(单胺氧化酶 B)的强效抑制。值得注意的是,1-(2-(4-氟苯基)乙炔基)类似物 (5g) 达到了与知名 MAO B 抑制剂帕吉林相当的 IC50 值。

抗增殖和细胞毒活性

苯并[b][1,6]萘啶的衍生物对各种癌细胞类型表现出抗增殖 (A) 和细胞毒 (B) 活性 。特别是化合物 6c 表现出优异的体外 IC50 (0.056 nM) 和改善的水溶性。这些发现表明其在癌症治疗中的潜在应用。

磷酸二酯酶 5 (PDE5) 抑制

一种新型的 1,2,3,4-四氢苯并[b][1,6]萘啶类似物被鉴定为一种有效的 PDE5 抑制剂,具有改善的水溶性 。PDE5 水解环鸟苷一磷酸 (cGMP),导致 cAMP 反应元件结合蛋白 (CREB) 水平升高——CREB 是一种参与学习和记忆过程的转录因子。

抗病毒特性

功能化的萘啶及其苯并/杂环类似物已显示出抗病毒活性 。进一步探索 2-苄基-1,2,3,4-四氢苯并[b][1,6]萘啶衍生物可能揭示其在对抗病毒感染方面的潜力。

mGlu5 受体拮抗剂

某些萘啶衍生物充当 mGlu5 受体拮抗剂 。调查 2-苄基-1,2,3,4-四氢苯并[b][1,6]萘啶是否具有此特性可以提供对神经系统疾病的见解。

生物碱支架

苯并稠合萘啶是印尼海绵 Aaptos suberitoides 中发现的生物碱阿普胺的支架 。阿普胺具有抗菌和抗癌活性,使这种支架成为药物发现的诱人目标。

总之,2-苄基-1,2,3,4-四氢苯并[b][1,6]萘啶在神经学到肿瘤学等各个领域都具有广阔的前景。 研究人员继续探索其潜在的应用,强调其多方面的药理特性

作用机制

Target of Action

The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .

Mode of Action

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.

Result of Action

The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .

未来方向

生化分析

Biochemical Properties

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .

Dosage Effects in Animal Models

The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease

属性

IUPAC Name |

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIFNAKNRWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320501 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1541-57-7 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

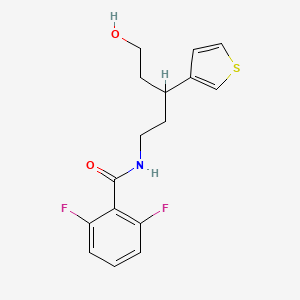

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

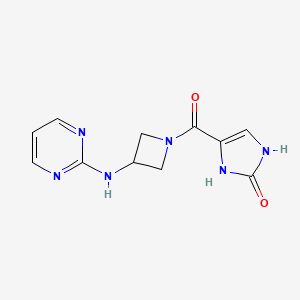

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

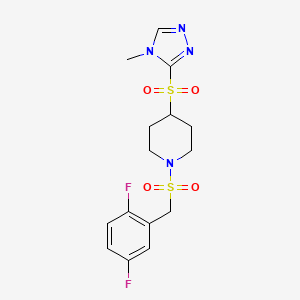

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)